4-Bromo-1-indanone
Overview
Description
Synthesis Analysis
The synthesis of 4-Bromo-1-indanone and its derivatives has been explored through various synthetic routes. One notable method involves the bromination of 4-chloro-1-indanone, leading to the formation of mono- and dibromo derivatives. This process showcases the reactivity of the indanone core towards halogenation under specific conditions (Jasouri et al., 2010). Additionally, a convenient and efficient methodology for synthesizing novel 2-(4-amino substituted benzilidine) indanone derivatives highlights the compound's versatility in producing a wide array of chemically significant molecules (Teimuri‐Mofrad et al., 2016).
Molecular Structure Analysis
4-Bromo-1-indanone's molecular structure facilitates its involvement in various chemical reactions. The presence of the bromine atom significantly impacts its reactivity, making it a valuable intermediate for further chemical modifications. The structural specificity of 4-Bromo-1-indanone allows for selective synthesis and functionalization, contributing to its wide applicability in synthetic chemistry.
Chemical Reactions and Properties
The compound's chemical reactivity is demonstrated through selective bromination, where its structure is leveraged to produce specific derivatives. For instance, the bromination of 4-chloro-1-indanone yields mono- and dibromo derivatives, indicating the compound's flexibility in undergoing halogenation reactions (Jasouri et al., 2010). Furthermore, its involvement in synthesizing novel indanone derivatives through efficient processes emphasizes its reactivity and utility in organic synthesis (Teimuri‐Mofrad et al., 2016).
Scientific Research Applications
Synthesis of Complex Organic Compounds : It's used in the synthesis of complex organic compounds like basket-shaped hydrocarbons, which can serve as precursors for carbon nanotubes (Cui et al., 2010).
Development of Novel 1-Indanones Derivatives : In a study, 4-bromo-1-indanone was utilized in a process for synthesizing novel 1-indanones derivatives, indicating its utility in the creation of new chemical entities (Teimuri‐Mofrad et al., 2016).
Generation of Ligands for Metallocenes : This compound has been used in the synthesis of ligands containing azole fragments, which are then used to obtain semisandwich complexes of zirconium and hafnium, indicating its application in organometallic chemistry (Lebedev et al., 2009).
Catalytic Applications : It's involved in palladium-catalyzed reactions for the synthesis of indenols and indanones, highlighting its role in facilitating catalytic processes (Gevorgyan et al., 1999).
Asymmetric Synthesis : Used in aminocatalytic asymmetric Diels-Alder reactions, it contributes to the production of fused indane products with multiple chiral centers, demonstrating its role in asymmetric synthesis (Jia et al., 2013).
Synthesis of Medicinal Compounds : The compound plays a role in synthesizing derivatives that have inhibitory effects on human cancer cells, indicating its potential application in medicinal chemistry (Zhou et al., 2014).
Palladium-Catalyzed Carbonylative Cyclization : It's used in palladium-catalyzed carbonylative cyclization processes to prepare indanones, showcasing its utility in complex organic reactions (Gagnier & Larock, 2003).
Mechanism of Action
Target of Action
4-Bromo-1-indanone is primarily used to prepare N’-indanyl-N-benzopyrazolyl ureas . These ureas act as TRPV1 antagonists . The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that is considered to be a molecular integrator of noxious stimuli .
Mode of Action
The compound interacts with its target, the TRPV1 receptors, by binding to them and acting as an antagonist . This means it blocks the action of agonists (activating molecules) at these receptors, preventing the typical response triggered by the agonists .
Biochemical Pathways
It’s known that trpv1 receptors play a role in pain perception, inflammation, and body temperature regulation . Therefore, antagonizing these receptors could affect these pathways and their downstream effects .
Result of Action
As a TRPV1 antagonist, 4-Bromo-1-indanone can potentially alleviate pain . It’s also used to synthesize 1,4-dihydroindeno[1,2-c]pyrazoles, which act as KDR kinase inhibitors . Kinase inhibitors can block the action of kinases, enzymes that play key roles in various cellular processes, including cell growth and proliferation .
Safety and Hazards
properties
IUPAC Name |
4-bromo-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVYFYLSZIMKMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164720 | |
Record name | 1-Indanone, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30164720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-indanone | |
CAS RN |
15115-60-3 | |
Record name | 4-Bromo-1-indanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15115-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Indanone, 4-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015115603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15115-60-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162080 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Indanone, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30164720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1-indanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Bromo-1-indanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F68K258XWL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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